N-(4-bromophenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
Description
N-(4-bromophenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 3-chlorophenyl group at position 1 and a thioacetamide linker connected to a 4-bromophenyl group.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrClN5OS/c20-12-4-6-14(7-5-12)25-17(27)10-28-19-16-9-24-26(18(16)22-11-23-19)15-3-1-2-13(21)8-15/h1-9,11H,10H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCNATLAAIPWAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the chlorophenyl and bromophenyl groups through nucleophilic substitution reactions. The final step involves the formation of the thioacetamide linkage under controlled conditions, often using reagents like thionyl chloride or phosphorus pentasulfide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(4-bromophenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms in the bromophenyl and chlorophenyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioacetamide group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
N-(4-bromophenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain kinases or disrupt cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Core Heterocyclic Modifications
The pyrazolo[3,4-d]pyrimidine core distinguishes this compound from triazinoindole-based analogs (e.g., compounds 23–27 in ). For example, N-(4-bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (26) shares the 4-bromophenyl acetamide moiety but replaces the pyrazolo[3,4-d]pyrimidine with a triazinoindole system .
Substituent Variations on the Aryl Groups
- Halogen Substitution: The 3-chlorophenyl and 4-bromophenyl groups in the target compound contrast with analogs bearing 4-fluorophenyl (e.g., N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide, ) or 4-nitrophenyl groups ().
- Electron-Donating vs.
Thioacetamide Linker and Side-Chain Modifications
The thioacetamide bridge is a common feature in analogs (e.g., and ). However, side-chain variations include:
Purity and Yield
- Analogs in report purities ≥95%, though yields vary (e.g., 39.2% for compound 4g in ) .
- Crystallographic data (–10) highlight the role of intramolecular hydrogen bonds (e.g., S(6) motif in ) in stabilizing molecular conformations .
Data Tables for Comparative Analysis
Table 1: Structural Comparison of Selected Analogues
*Calculated based on molecular formula.
Table 2: Crystallographic and Spectral Data
Biological Activity
N-(4-bromophenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor and anticancer agent. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 400.7 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties.
The primary mechanism involves the compound's ability to bind to specific kinases, inhibiting their activity. This inhibition disrupts various downstream signaling pathways, leading to effects such as:
- Suppression of cell proliferation
- Induction of apoptosis in cancer cells
Anticancer Activity
Recent studies have demonstrated significant anticancer properties of this compound:
Cytotoxicity
The compound has shown notable cytotoxic activity against various cancer cell lines. For example:
- Erythroleukemia (HEL) cells : IC50 value of approximately
- Normal Vero cell lines : IC50 > , indicating selectivity for cancer cells over normal cells.
Kinase Inhibition
It has been investigated for its ability to inhibit several kinases involved in cancer progression. The inhibition leads to reduced tumor growth and improved therapeutic outcomes.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study 1 (2022) | Demonstrated significant cytotoxicity against HepG2 liver cancer cells with an IC50 value of . |
| Study 2 (2023) | Showed that the compound effectively inhibited specific kinases associated with tumor growth, leading to enhanced apoptosis in targeted cancer cell lines. |
| Study 3 (2024) | Investigated the binding interactions with bovine serum albumin (BSA), indicating good pharmacokinetic properties and potential for therapeutic use. |
Structure–Activity Relationship (SAR)
Research into the SAR of related compounds suggests that the presence of electron-withdrawing and electron-donating groups significantly influences biological activity. Compounds with specific substitutions on the aryl rings demonstrated enhanced anticancer effects.
Q & A
Q. What are the key considerations for optimizing the synthesis of N-(4-bromophenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide?
The synthesis involves multi-step reactions, typically starting with the formation of the pyrazolo[3,4-d]pyrimidine core, followed by thioetherification and acylation. Critical parameters include:
- Temperature control : Excessive heat during cyclization can lead to decomposition of intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
- Purification : Column chromatography or recrystallization is essential to achieve >95% purity, verified by NMR and HPLC .
Q. How do structural modifications of the pyrazolo[3,4-d]pyrimidine core influence the compound's solubility and bioavailability?
Introducing electron-withdrawing groups (e.g., bromine, chlorine) on the phenyl rings enhances lipophilicity but may reduce aqueous solubility. Computational modeling (e.g., LogP calculations) and experimental techniques like shake-flask assays are used to balance these properties .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- ¹H/¹³C NMR : Confirms the presence of the thioacetamide (-S-C(=O)-N-) moiety and aromatic protons .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., C₁₈H₁₄BrClN₄OS, expected [M+H]+: 467.94) .
- IR spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C-S at ~680 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported kinase inhibition data for pyrazolo[3,4-d]pyrimidine derivatives?
Discrepancies often arise from assay conditions (e.g., ATP concentration, enzyme isoforms). A systematic approach includes:
- Dose-response curves : Compare IC₅₀ values under standardized ATP levels (e.g., 1 mM vs. 10 µM) .
- Selectivity profiling : Use kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Structural analysis : Overlay X-ray crystallography data with ATP-binding pockets to rationalize potency variations .
Q. What experimental designs are recommended to evaluate the compound's mechanism of action in cancer cell lines?
- Apoptosis assays : Annexin V/PI staining combined with caspase-3/7 activation measurements .
- Cell cycle analysis : Flow cytometry to assess G1/S or G2/M arrest .
- Western blotting : Validate downstream targets (e.g., p-AKT, p-ERK) .
- Resistance studies : Use CRISPR/Cas9 libraries to identify genetic vulnerabilities .
Q. How can computational methods improve the prediction of this compound's metabolic stability?
- In silico CYP450 metabolism : Tools like Schrödinger’s ADMET Predictor identify likely oxidation sites (e.g., para-bromophenyl group) .
- Molecular dynamics simulations : Analyze binding to hepatic enzymes (e.g., CYP3A4) to predict clearance rates .
- Metabolite identification : LC-MS/MS coupled with in vitro microsomal assays .
Key Methodological Notes
- Synthetic challenges : Bromine and chlorine substituents increase steric hindrance, necessitating microwave-assisted synthesis for improved yields .
- Biological assays : Use 3D tumor spheroid models to better mimic in vivo conditions compared to monolayer cultures .
- Data validation : Cross-reference NMR assignments with structurally analogous compounds (e.g., N-(4-chlorophenyl) derivatives) to avoid misinterpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
